molecular formula C6H6F4N2S B12606707 1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 880646-52-6

1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B12606707
CAS No.: 880646-52-6
M. Wt: 214.19 g/mol
InChI Key: UEEAQABAAIWWGF-UHFFFAOYSA-N
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Description

1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione is a fluorinated imidazole derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 1-methylimidazole with 1,1,2,2-tetrafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of high-performance materials due to its thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with molecular targets such as enzymes or receptors. The fluorinated ethyl group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
  • 1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene
  • 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

Uniqueness

1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione is unique due to its imidazole core, which imparts distinct chemical properties compared to the benzene derivatives listed above. The presence of the tetrafluoroethyl group further enhances its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

880646-52-6

Molecular Formula

C6H6F4N2S

Molecular Weight

214.19 g/mol

IUPAC Name

1-methyl-3-(1,1,2,2-tetrafluoroethyl)imidazole-2-thione

InChI

InChI=1S/C6H6F4N2S/c1-11-2-3-12(5(11)13)6(9,10)4(7)8/h2-4H,1H3

InChI Key

UEEAQABAAIWWGF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C1=S)C(C(F)F)(F)F

Origin of Product

United States

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